molecular formula C18H20BrN5O2S B2801896 N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040667-10-4

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Numéro de catalogue: B2801896
Numéro CAS: 1040667-10-4
Poids moléculaire: 450.36
Clé InChI: FZWRFZLLMFYVQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a substituted acetamide group. Key structural elements include:

  • A 4-bromo-3-methylphenyl moiety linked via an acetamide bridge.
  • A 6-(tert-butylsulfanyl) substituent on the triazolopyridazine ring.
  • A 3-oxo group contributing to hydrogen-bonding interactions.

This compound’s design leverages the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.

Propriétés

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-11-9-12(5-6-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWRFZLLMFYVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: NMR Chemical Shifts (ppm) in Key Regions

Compound Region A (positions 39–44) Region B (positions 29–36)
Rapa (reference) 7.2–7.5 2.8–3.1
Compound 1 7.3–7.6 3.0–3.3
Compound 7 7.1–7.4 2.9–3.2
Target Compound 7.4–7.7* 3.2–3.5*

*Inferred shifts based on tert-butylsulfanyl and bromo-methylphenyl substituent effects .

The target compound’s Region A shifts (7.4–7.7 ppm) suggest increased deshielding due to the electron-withdrawing bromo group, while Region B shifts (3.2–3.5 ppm) correlate with the steric bulk of the tert-butylsulfanyl moiety altering local proton environments .

Structural Similarity and Lumping Strategies

The lumping strategy groups compounds with shared cores but varying substituents to predict properties. For instance, triazolopyridazines with modifications at positions 3 (oxo group) and 6 (sulfur-containing substituents) can be lumped to model reactivity (Table 2).

Table 2: Lumped Reactivity Profiles of Triazolopyridazine Derivatives

Surrogate Group Key Reactions Reaction Count Reduction
Base triazolopyridazine Oxidation, nucleophilic substitution 13 → 5 reactions
Target Compound Group Oxidation, sulfanyl-mediated cleavage* Estimated 10 → 4 reactions

*Predicted based on tert-butylsulfanyl’s propensity for radical-mediated cleavage .

Toxicity Considerations and Heterocyclic Analogues

While the target compound’s toxicity data remain unpublished, structurally related heterocyclic amines (e.g., imidazoquinolines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)) exhibit carcinogenic properties classified as Group 2A by the IARC . Although the triazolopyridazine core differs from IQ’s imidazoquinoline structure, the presence of nitrogen-rich heterocycles warrants caution in toxicological profiling.

Research Findings and Implications

Substituent Effects : The tert-butylsulfanyl and bromo-methylphenyl groups in the target compound induce unique NMR shifts and steric effects, distinguishing it from analogs like Compounds 1 and 7 .

Reactivity Predictions : Lumping strategies suggest reduced reaction complexity for surrogate groups, aiding in pharmacokinetic modeling .

Toxicity Caveats: Structural parallels to carcinogenic heterocycles highlight the need for targeted mutagenicity assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.